

An In-depth Technical Guide to 5-Chloro-2-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Chloro-2-methoxy-3-nitropyridine

Cat. No.: B1361745

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Chloro-2-methoxy-3-nitropyridine**, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its chemical properties, synthesis, and applications, with a focus on its role in the development of novel bioactive molecules.

Chemical Identity and Properties

5-Chloro-2-methoxy-3-nitropyridine is a substituted pyridine derivative with the chemical formula $C_6H_5ClN_2O_3$. Its International Union of Pure and Applied Chemistry (IUPAC) name is **5-Chloro-2-methoxy-3-nitropyridine**, and it is identified by the CAS Number 22353-52-2[1][2]. The strategic placement of the chloro, methoxy, and nitro groups on the pyridine ring imparts a unique reactivity profile, making it a versatile building block in organic synthesis.

Table 1: Physical and Chemical Properties of **5-Chloro-2-methoxy-3-nitropyridine**

Property	Value	Source(s)
CAS Number	22353-52-2	[1][2]
Molecular Formula	C ₆ H ₅ ClN ₂ O ₃	[2]
Molecular Weight	188.57 g/mol	
Physical Form	Solid or liquid	
Purity	≥95%	[2][3]
Storage Temperature	Inert atmosphere, room temperature	
InChI	1S/C6H5ClN2O3/c1-12-6-5(9(10)11)2-4(7)3-8-6/h2-3H,1H3	
InChIKey	HJHWUNVJRITHTQ-UHFFFAOYSA-N	

Synthesis of 5-Chloro-2-methoxy-3-nitropyridine

The synthesis of **5-Chloro-2-methoxy-3-nitropyridine** can be approached through various synthetic routes. A common strategy involves the preparation of a precursor, 5-chloro-2-hydroxy-3-nitropyridine, followed by methylation.

Experimental Protocol for the Synthesis of 5-Chloro-2-hydroxy-3-nitropyridine

This protocol is based on the synthesis of the hydroxy precursor, which can then be methylated to yield the target compound.

Materials:

- 2-Amino-5-chloropyridine
- Concentrated sulfuric acid

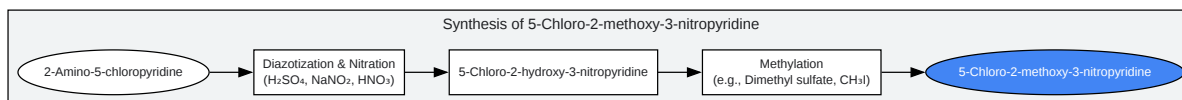
- Sodium nitrite
- Pure nitric acid
- Ice water
- Deionized water

Procedure:

- Slowly add 321 g of 2-amino-5-chloropyridine to 1.25 L of concentrated sulfuric acid with continuous stirring until the solid is completely dissolved.[\[4\]](#)
- At a temperature of 40°C to 45°C, slowly add a solution of 172.5 g of sodium nitrite dissolved in 240 mL of water. Continue stirring for 15 minutes.[\[4\]](#)
- Slowly add 125 mL of pure nitric acid dropwise over 40 minutes, maintaining the temperature at 50°C.[\[4\]](#)
- Maintain the reaction mixture at 55°C for 1 hour.[\[4\]](#)
- Quench the reaction by pouring the mixture into 5 kg of ice water.[\[4\]](#)
- Collect the yellow precipitate by filtration.[\[4\]](#)
- Wash the solid thoroughly with deionized water.[\[4\]](#)
- Dry the product at 60°C to obtain 5-chloro-2-hydroxy-3-nitropyridine. The reported yield is 80.5%, with a melting point of 229°C to 231°C.[\[4\]](#)

Conceptual Methylation of 5-Chloro-2-hydroxy-3-nitropyridine

While a specific literature protocol for the methylation of 5-chloro-2-hydroxy-3-nitropyridine to **5-Chloro-2-methoxy-3-nitropyridine** was not found in the immediate search, a general synthetic approach would involve the use of a methylating agent. The following diagram illustrates the conceptual workflow for the synthesis of the target compound.



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Caption: Conceptual workflow for the synthesis of **5-Chloro-2-methoxy-3-nitropyridine**.

Applications in Drug Discovery and Development

Substituted nitropyridines are valuable intermediates in the synthesis of a wide range of bioactive molecules, including pharmaceuticals and agrochemicals.[5][6] The nitro group can be reduced to an amino group, which can then be further functionalized, while the chloro and methoxy groups can influence the molecule's reactivity and pharmacokinetic properties.

Nitropyridine derivatives have been utilized in the synthesis of compounds with a variety of biological activities, including:

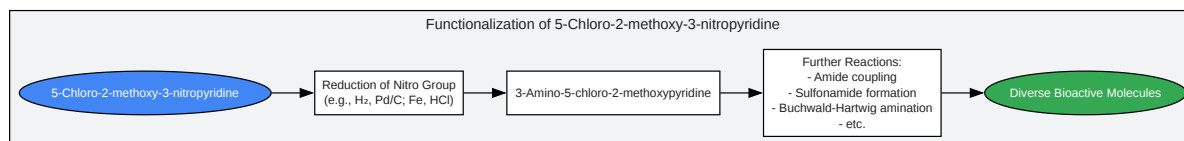
- Janus kinase 2 (JAK2) inhibitors[5][7]
- Antimalarial agents[5]
- Anticancer agents[5]
- Herbicides[5]
- Insecticides[5]

The versatility of nitropyridines as synthetic precursors makes them important tools for medicinal chemists in the discovery of new therapeutic agents.[7]

General Reaction Pathway for Further Functionalization

5-Chloro-2-methoxy-3-nitropyridine serves as a scaffold for the introduction of further chemical diversity. A key transformation is the reduction of the nitro group to an amine, which

opens up a plethora of subsequent reactions.



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Caption: General reaction pathway for the functionalization of **5-Chloro-2-methoxy-3-nitropyridine**.

Safety Information

5-Chloro-2-methoxy-3-nitropyridine should be handled with care in a laboratory setting. The following hazard statements are associated with this compound: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation). Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Chloro-2-methoxy-3-nitropyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1361745#5-chloro-2-methoxy-3-nitropyridine-iupac-name]

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